Adamantane-1-carbohydrazide
Overview
Description
Adamantane-1-carbohydrazide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane compounds are known for their unique structural properties and diverse therapeutic applications.
Mechanism of Action
Target of Action
Adamantane-1-carbohydrazide and its derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities .
Mode of Action
It is known that adamantane derivatives, including this compound, interact with their targets and cause changes that result in their therapeutic effects . For example, amantadine, an adamantane derivative, is known to block the M2 protein channel of influenza A viruses .
Biochemical Pathways
This compound and its derivatives are known to affect various biochemical pathways due to their ability to disrupt different enzymes . .
Pharmacokinetics
It is known that the adamantane moiety enhances cns penetration, making it valuable for targeting cns drugs . This suggests that this compound may have good bioavailability and distribution in the body.
Result of Action
This compound and its derivatives have been found to exhibit antimicrobial and cytotoxic activity . For example, certain derivatives have shown potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans, while others have shown cytotoxicity against human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of adamantane compounds allows them to interact with different drug classes . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability . .
Biochemical Analysis
Biochemical Properties
Adamantane-1-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These derivatives have exhibited the capability to disrupt various enzymes, showcasing a wide array of therapeutic activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have shown potential antibacterial activity against tested Gram-positive bacteria and C. albicans, while others have exhibited cytotoxicity against tested human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-1-carbohydrazide can be synthesized through the reaction of adamantane-1-carboxylic acid with hydrazine hydrate. The process involves the esterification of adamantane-1-carboxylic acid with methanol to form the methyl ester, which is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including reflux and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones and Schiff bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Hydrazones and Schiff Bases: Formed from condensation reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions applied
Scientific Research Applications
Adamantane-1-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various bioactive compounds, including antiviral, antibacterial, and anticancer agents.
Material Science: The rigid structure of adamantane derivatives makes them suitable for creating stable materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Industrial Applications: Used in the development of advanced polymers and nanomaterials.
Comparison with Similar Compounds
- Adamantane-1-carboxylic acid
- Adamantane-1-carboxamide
- Adamantane-1-carboxaldehyde
Comparison:
- Structural Uniqueness: Adamantane-1-carbohydrazide has a unique hydrazide moiety, which distinguishes it from other adamantane derivatives.
- Reactivity: The presence of the hydrazide group allows for a wider range of chemical reactions compared to other similar compounds.
- Applications: While other adamantane derivatives are primarily used in antiviral and material science applications, this compound’s versatility extends to enzyme inhibition and protein binding studies .
Properties
IUPAC Name |
adamantane-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQVRADKYKERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320052 | |
Record name | adamantane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17846-15-0 | |
Record name | 17846-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | adamantane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adamantane-1-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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